molecular formula C9H7Cl2N5 B001263 Irsogladine CAS No. 57381-26-7

Irsogladine

Cat. No.: B001263
CAS No.: 57381-26-7
M. Wt: 256.09 g/mol
InChI Key: ATCGGEJZONJOCL-UHFFFAOYSA-N
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Description

Irsogladine is a phosphodiesterase inhibitor primarily used as an anti-ulcer agent. It is known for its ability to enhance mucosal protection and promote the healing of gastric ulcers. The compound’s chemical structure is defined as 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine, with a molecular formula of C9H7Cl2N5 and a molar mass of 256.09 g/mol .

Biochemical Analysis

Biochemical Properties

Irsogladine is known to interact with phosphodiesterase isozymes, leading to an increase in intracellular cyclic adenosine 3’,5’-monophosphate content . It also binds to muscarinic acetylcholine receptors , which may contribute to its effects on gastric mucosal protection .

Cellular Effects

This compound has been shown to exhibit gastric cytoprotection, partly mediated by endogenous nitric oxide . It facilitates gap junctional intercellular communication , inhibits the reduced gastric mucosal blood flow response, and suppresses reactive oxygen generation . These effects may account for a variety of actions of this compound in the gastrointestinal tract .

Molecular Mechanism

The molecular mechanism of this compound involves non-selective inhibition of phosphodiesterase isozymes, leading to an increase in intracellular cyclic adenosine 3’,5’-monophosphate content . This can facilitate gap junctional intercellular communication , which is thought to participate in the formation of functional tight junctions .

Dosage Effects in Animal Models

In animal models, this compound treatment has resulted in a dose-dependent reduction of angiogenesis . Specifically, doses of 300 and 500 mg/kg/day have shown reductions of angiogenesis by 21% and 45.3%, respectively .

Metabolic Pathways

Its role as a phosphodiesterase inhibitor suggests it may be involved in pathways related to cyclic adenosine monophosphate metabolism .

Subcellular Localization

Its role in facilitating gap junctional intercellular communication suggests it may have effects at the level of the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Irsogladine is synthesized through a multi-step process involving the following key steps:

    Preparation of 2,5-dichlorobenzonitrile: This involves the reaction of 2,5-dichlorotoluene with potassium permanganate in a pyridine solution at 65-70°C, followed by filtration and acidification to yield 2,5-dichlorobenzoic acid.

    Formation of this compound: The 2,5-dichlorobenzonitrile is reacted with dicyandiamide in the presence of potassium hydroxide and ethylene glycol at 110°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Irsogladine undergoes several types of chemical reactions, including:

    Substitution Reactions: The triazine ring in this compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.

    Oxidation and Reduction: While this compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines and alkoxides, typically under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed for specific derivatives.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can modify the functional groups attached to the triazine ring .

Scientific Research Applications

Irsogladine has a wide range of applications in scientific research:

Mechanism of Action

Irsogladine exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Omeprazole: A proton pump inhibitor used to reduce stomach acid production.

    Ranitidine: A histamine H2 receptor antagonist that decreases stomach acid secretion.

    Sucralfate: A medication that forms a protective barrier on the ulcer site.

Comparison:

    Uniqueness: Unlike omeprazole and ranitidine, which primarily reduce acid secretion, irsogladine enhances mucosal protection and promotes healing through mechanisms involving cyclic AMP and gap junction communication. .

Properties

IUPAC Name

6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGGEJZONJOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84504-69-8 (maleate)
Record name Irsogladine [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID8043999
Record name Irsogladine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-26-7
Record name Irsogladine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irsogladine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irsogladine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13056
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Record name Irsogladine
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Record name Irsogladine
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Record name IRSOGLADINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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